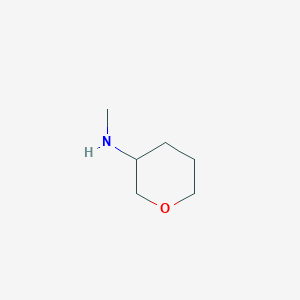

n-Methyloxan-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyloxan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-6-3-2-4-8-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPPRONALWRIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556540 | |

| Record name | N-Methyloxan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120811-33-8 | |

| Record name | Tetrahydro-N-methyl-2H-pyran-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120811-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyloxan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyloxan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methyltetrahydro 2h Pyran 3 Amine and Its Structural Analogs

Direct N-Methylation Strategies for Cyclic Amines

The introduction of a methyl group onto the nitrogen atom of a cyclic amine, such as tetrahydro-2H-pyran-3-amine, is a critical transformation. Several effective strategies have been developed to achieve this, ranging from classical reductive amination to more modern catalytic approaches.

Reductive Amination Pathways Utilizing Methylating Agents

Reductive amination is a widely employed and versatile method for the N-methylation of primary and secondary amines. This process typically involves the reaction of the amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of N-methylated amines, formaldehyde (B43269) or its equivalents are common methylating agents.

The reaction of an amine with an aldehyde or ketone in the presence of a reducing agent can be performed in a single step. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. masterorganicchemistry.com For instance, NaBH₃CN is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

A stepwise procedure, where the imine is pre-formed in a solvent like methanol (B129727) before the addition of NaBH₄, can be advantageous in cases where dialkylation is a concern. organic-chemistry.org The versatility of reductive amination allows for the installation of various alkyl groups, not just methyl, by selecting the appropriate aldehyde. masterorganicchemistry.com

Transition Metal-Catalyzed N-Methylation Approaches

In recent years, transition metal-catalyzed reactions have emerged as powerful and efficient alternatives for N-methylation. These methods often utilize methanol as a readily available and atom-economical C1 source. nih.govacs.org The "borrowing hydrogen" or "hydrogen auto-transfer" mechanism is a prominent strategy in this context. acs.orgacs.org

A variety of transition metals, including ruthenium (Ru), iridium (Ir), rhodium (Rh), iron (Fe), cobalt (Co), and manganese (Mn), have been successfully employed as catalysts for the N-methylation of amines with methanol. nih.govacs.orgbeilstein-journals.org Ruthenium-based catalysts, for example, have been shown to be effective for the N-methylation of anilines and other amines under both strong and weak base conditions. nih.govacs.org One study highlighted a (DPEPhos)RuCl₂PPh₃ catalyst that performed well with a weak base (Cs₂CO₃). nih.govacs.org Manganese pincer complexes have also demonstrated high efficiency for the selective mono-N-alkylation of anilines. beilstein-journals.orgnih.gov

These catalytic systems are attractive due to their potential for high atom economy, producing water as the only byproduct. nih.govacs.org The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity for the desired N-methylated product.

Solvent-Free Mechanochemical N-Methylation Protocols

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a green and efficient alternative to traditional solvent-based methods. researchgate.net Solvent-free ball milling has been successfully applied to the N-methylation of secondary amines. researchgate.netnih.gov

In a reported procedure, a vibrational ball mill was used to synthesize a variety of tertiary N-methylated amine derivatives in high yields (78-95%) within a short reaction time of 20 minutes. researchgate.netnih.gov This method utilizes a liquid-assisted grinding (LAG) technique, with formalin serving as the methylating agent and sodium triacetoxyborohydride as the reducing agent in a reductive amination reaction. researchgate.netnih.govresearchgate.net This approach minimizes the use of solvents, reduces energy consumption, and simplifies product isolation. researchgate.netrsc.org

Borrowing Hydrogen Mechanisms in N-Methylation

The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" strategy is a sustainable and atom-efficient method for C-N bond formation. acs.orgnih.govunivie.ac.at This process involves the temporary "borrowing" of hydrogen from a substrate, typically an alcohol, by a transition metal catalyst to form a reactive carbonyl intermediate. acs.org This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine. acs.orgnih.gov

Synthesis of the Tetrahydropyran-3-amine Scaffold

The construction of the core tetrahydropyran-3-amine structure is a prerequisite for subsequent N-methylation. Key strategies for forming this scaffold involve the reduction of suitable nitrogen-containing precursors.

Reduction of Nitriles and Amides Precursors

The reduction of nitriles and amides provides a direct route to primary amines. libretexts.org These functional groups can be incorporated into a tetrahydropyran (B127337) ring system and then reduced to afford the desired tetrahydropyran-3-amine.

Nitrile Reduction: The carbon-nitrogen triple bond of a nitrile can be reduced to a primary amine using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation. libretexts.orgchemguide.co.uk The reaction is typically carried out in a solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method for nitrile reduction. chemguide.co.uk

Amide Reduction: Similar to nitriles, amides can be reduced to amines using strong reducing agents like LiAlH₄. libretexts.org This method allows for the conversion of carboxylic acid derivatives into the corresponding amines with the same number of carbon atoms. libretexts.org The development of catalytic methods for amide reduction is also an active area of research. For example, iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents has been reported for the synthesis of tertiary amines. rsc.org

The synthesis of the precursor nitriles and amides on the tetrahydropyran ring can be achieved through various synthetic routes. For instance, a Ritter-type reaction, which involves the reaction of an alcohol or alkene with a nitrile in the presence of an acid, can be a useful method for introducing an amide functionality. researchgate.net

Nucleophilic Substitution Reactions in Tetrahydropyran Systems

The synthesis of substituted tetrahydropyran amines can be achieved through nucleophilic substitution reactions, a fundamental transformation in organic chemistry. researchgate.netresearchgate.net This approach typically involves the displacement of a suitable leaving group (e.g., a halide or sulfonate) on the tetrahydropyran ring by an amine nucleophile. researchgate.net For the synthesis of N-methyltetrahydro-2H-pyran-3-amine, this would conceptually involve a reaction between a 3-substituted tetrahydropyran and methylamine (B109427).

A primary challenge in using amines as nucleophiles is their propensity for over-alkylation. libretexts.org The initial substitution reaction between a primary amine like methylamine and an alkyl halide can produce a secondary amine. libretexts.org This product, however, remains nucleophilic and can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.org To achieve selective mono-alkylation, specific strategies and reaction conditions must be employed. researchgate.net

While direct substitution on a tetrahydropyran ring with a simple leaving group is a standard method, alternative strategies such as intramolecular aminoetherification have also been developed. For instance, rhodium-catalyzed reactions of unsaturated alcohols with N-methyl-O-tosyl hydroxylamine (B1172632) can produce N-methyl-substituted cyclic amines, including those based on a tetrahydropyran framework. rsc.org This method proceeds via an intramolecular cyclization, where the hydroxyl group acts as the internal nucleophile to form the ether ring, followed by the introduction of the amino group. rsc.org

Reductive Amination of Oxo-Tetrahydropyran Intermediates

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. organic-chemistry.org This reaction involves two key steps: the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this intermediate to the target amine. rsc.org For the synthesis of N-methyltetrahydro-2H-pyran-3-amine, the precursor is tetrahydro-2H-pyran-3-one. arkat-usa.org

The process begins with the condensation of tetrahydro-2H-pyran-3-one with methylamine to form an N-methyl-iminotetrahydropyran intermediate. This is then reduced in situ to yield the final product. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices. organic-chemistry.org For example, sodium triacetoxyborohydride is a mild and selective reagent for reductive amination that tolerates a wide range of functional groups. organic-chemistry.org

The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity. rsc.orgrsc.org Non-precious metal catalysts, such as those based on nickel, are often favored for their cost-effectiveness and efficiency. rsc.org For example, a nano-Ni–Al2O3 catalyst has demonstrated high efficacy in the reductive amination of 2-hydroxytetrahydropyran, achieving a 91.3% yield of the corresponding amino alcohol under mild conditions. rsc.org The cooperative effect between the Lewis acid sites on the alumina (B75360) support and the metallic nickel nanoparticles is suggested to be key to the high catalytic activity. rsc.org

Table 1: Selected Conditions for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Tetrahydro-4H-pyran-4-one | Methylamine | Not specified | Not specified | A key step in a multi-step synthesis of a CCR5 antagonist. researchgate.net | researchgate.net |

| Tetrahydro-4H-pyran-4-one | Ammonium formate | Palladium on carbon (Pd/C) | Methanol | An environmentally friendlier approach that avoids cyanide reagents and directly forms the hydrochloride salt. | |

| 2-Hydroxytetrahydropyran | Aqueous NH3 | 50Ni–Al2O3 / H2 | Not specified (aqueous) | Yielded 91.3% of 5-Amino-1-pentanol under mild conditions (60 °C, 2 MPa H2). rsc.org | rsc.org |

| Various Aldehydes & Ketones | Various Amines | Sodium triacetoxyborohydride | 1,2-Dichloroethane (DCE) | A general and mild method tolerant of acid-sensitive and other reducible functional groups. organic-chemistry.org | organic-chemistry.org |

Enantioselective Synthesis of Chiral N-Methyltetrahydro-2H-pyran-3-amine Derivatives

The synthesis of specific enantiomers of chiral amines is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. researchgate.net N-methyltetrahydro-2H-pyran-3-amine possesses a chiral center at the C3 position of the tetrahydropyran ring. Consequently, methods that can selectively produce either the (R)- or (S)-enantiomer are highly valuable. Two major strategies for achieving this are biocatalytic transformations and asymmetric catalysis.

Biocatalytic Transformations Employing Transaminases and Imine Reductases

Biocatalysis offers a green and highly selective approach to producing enantiopure chiral amines. researchgate.netucl.ac.uk Transaminases (TAs), in particular, have been extensively used for the asymmetric synthesis of amines from prochiral ketones. chemrxiv.orgacs.org These enzymes catalyze the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or alanine) to a ketone substrate with high stereoselectivity. ucl.ac.ukacs.org

For the synthesis of a chiral tetrahydro-2H-pyran-3-amine, a transaminase could be used to asymmetrically aminate tetrahydro-2H-pyran-3-one. researchgate.net The resulting enantiopure primary amine can then be selectively methylated to yield the desired N-methyl derivative. The choice of transaminase is critical, as different enzymes can produce opposite enantiomers of the amine product. researchgate.net Significant research has focused on screening and engineering transaminases to improve their stability, substrate scope, and stereoselectivity. chemrxiv.org Immobilizing the enzyme on a solid support is a common strategy to enhance its stability and reusability, which is crucial for industrial applications. researchgate.netacs.org

Table 2: Biocatalytic Approaches for Chiral Amine Synthesis

| Enzyme Type | Substrate Type | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Transaminase (TA) | Prochiral Ketones/Aldehydes | High enantioselectivity, mild reaction conditions, uses economical amine donors (e.g., isopropylamine). chemrxiv.orgacs.org | Asymmetric synthesis of chiral amines for sitagliptin (B1680988) and nemtabrutinib precursors. researchgate.netchemrxiv.org | researchgate.netchemrxiv.orgacs.org |

| Imine Reductase (IRED) | Pre-formed Imines or generated in situ | Complements transaminases, particularly for secondary and tertiary amine synthesis. rsc.org | Asymmetric reductive amination for the formation of chiral amines. researchgate.net | rsc.orgresearchgate.net |

| Alcohol Dehydrogenase (ADH) | Prochiral Ketones | Can produce both enantiomers of optically active alcohols, which can be converted to amines. researchgate.net | Asymmetric reduction of tetrahydrofuran-3-one using two ADH variants with opposite stereopreferences. researchgate.net | researchgate.net |

Asymmetric Catalysis in Tetrahydropyran-Amine Construction

Asymmetric catalysis, using either small organic molecules (organocatalysis) or chiral metal complexes, provides a powerful tool for constructing chiral tetrahydropyran rings and installing the amine functionality with stereocontrol. mdpi.comresearchgate.net

Organocatalytic methods have emerged as a prominent strategy for the asymmetric synthesis of tetrahydropyrans. researchgate.netnih.gov Chiral secondary amines, such as those derived from proline, can catalyze reactions like intramolecular oxa-Michael additions to form tetrahydropyran rings with excellent stereoselectivity. mdpi.comnih.gov In this approach, an α,β-unsaturated aldehyde reacts with the chiral amine catalyst to form a reactive iminium ion intermediate, which then undergoes a cyclization reaction. mdpi.comnih.gov Similarly, chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDPs), can catalyze asymmetric Prins cyclizations to yield functionalized tetrahydropyrans with high enantioselectivity. organic-chemistry.org

These methods typically focus on the construction of the chiral tetrahydropyran skeleton. The amine functionality can be introduced either during the key asymmetric step or in a subsequent transformation. For example, an organocatalytic Michael addition of a nitrogen nucleophile to an unsaturated precursor could establish the C-N bond and the stereocenter simultaneously. rsc.org The development of these catalytic systems allows for the synthesis of complex, enantioenriched molecules containing the tetrahydropyran-amine motif from simple starting materials. mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of N Methyltetrahydro 2h Pyran 3 Amine

Alkylation Reactions and Quaternary Ammonium (B1175870) Salt Formation

The nitrogen atom in N-methyltetrahydro-2H-pyran-3-amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation. Reaction with an alkyl halide can convert the secondary amine into a tertiary amine, and further reaction can lead to the formation of a quaternary ammonium salt. This transformation, known as the Menshutkin reaction, is a fundamental process for synthesizing quaternary ammonium compounds. wikipedia.orgnih.gov

The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of an alkyl halide, proceeding via a bimolecular nucleophilic substitution (SN2) pathway. nih.gov The reactivity follows the trend of I > Br > Cl for the leaving group. wikipedia.org

However, the direct alkylation of secondary amines can be complex. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to subsequent alkylation and the formation of the quaternary ammonium salt as a potential side product or desired endpoint. masterorganicchemistry.com To achieve controlled mono-alkylation, reductive amination is often a preferred synthetic route. researchgate.netacs.org

Table 1: Representative Alkylation Reactions

| Reactant | Alkylating Agent | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Tertiary Amine | Alkyl Halide | Polar Solvents (e.g., Alcohols) | Quaternary Ammonium Salt | wikipedia.org |

| Methylamine (B109427) | Tetrahydro-4H-pyran-4-one | Not Specified | N-methyl-N-(tetrahydropyran-4-yl)amine | researchgate.netacs.org |

Acylation and Sulfonamide Synthesis Involving the Amine Functionality

The nucleophilic nitrogen of N-methyltetrahydro-2H-pyran-3-amine readily reacts with acylating agents, such as acid chlorides or anhydrides, to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are crucial for creating stable derivatives and are widely used in medicinal chemistry and materials science. google.com

For instance, the synthesis of various amide derivatives of related tetrahydropyran (B127337) amines has been documented, often employing coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) to facilitate the amide bond formation. nih.gov

Table 2: Examples of Acylation and Sulfonylation

| Amine Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| (2R,3R,5S,6S)-6-allyl-2,5-dimethyltetrahydro-2H-pyran-3-amine | (S,Z)-4-(methoxymethoxy)pent-2-enoic acid | HATU, DIPEA, DCM, 0 °C to 23 °C | Amide | nih.gov |

| Methyl (2R,3R,4S,5S)-3-benzyloxy-4-methoxy-5-methyltetrahydro-2H-pyran-2-carboxylate | n-Heptylamine | 90°C, then H₂, Pd-black | Amide | prepchem.com |

Oxidative Transformations of Tertiary Amines

Regioselective α-Oxygenation Mechanisms

The α-C–H bonds adjacent to the nitrogen in cyclic amines are susceptible to oxidation. The regioselectivity of this oxidation—determining which α-carbon is functionalized—is often influenced by steric and electronic factors. sci-hub.seorganic-chemistry.org For cyclic secondary amines, direct α-oxygenation to form the corresponding lactam is a significant transformation. nih.gov

Copper/nitroxyl catalyst systems have been developed for the aerobic α-oxygenation of cyclic secondary amines. nih.gov The mechanism is proposed to involve the formation of an imine intermediate, which is then hydrated to yield the lactam. nih.gov In substituted cyclic amines, achieving regioselectivity can be challenging, as the C-H bonds at an unsubstituted α'-position may be less reactive than those at a substituted α-position. chemistryviews.org However, methods have been developed where an amine is first converted to a lithium amide, then oxidized by a ketone to an imine, which can be trapped by a nucleophile, allowing for regioselective functionalization. organic-chemistry.orgchemistryviews.orgacs.org

Formation and Reactivity of N-Oxides as Prodrugs

Tertiary amines can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids. google.com This transformation is particularly relevant in drug development, as N-oxides can serve as bioreductive prodrugs. google.comnih.govnih.gov

N-oxidation masks the positive charge of a protonated amine, which can alter the physicochemical properties of a molecule, such as its ability to cross biological membranes. nih.gov These N-oxide prodrugs often exhibit lower toxicity and can be metabolically reduced back to the active tertiary amine, sometimes selectively in hypoxic (low oxygen) environments found in tumors. nih.govnih.gov This makes N-oxide formation a valuable strategy for targeted drug delivery. nih.gov

Amine-Catalyzed Reactions and Ring-Opening Processes (e.g., Epoxide Reactivity)

The nucleophilicity of the amine functionality allows it to participate in and catalyze various reactions, most notably the ring-opening of epoxides. Amines act as nucleophiles, attacking one of the electrophilic carbons of the epoxide ring, leading to the formation of β-amino alcohols. researchgate.netrroij.com

With unsymmetrical epoxides, the regioselectivity of the attack is a key consideration, often favoring the least sterically hindered carbon. rroij.com The reaction conditions can be mild, and various catalysts, including Lewis acids like iridium trichloride (B1173362) or lithium perchlorate, can be employed to facilitate the ring-opening, even with poor nucleophiles. rroij.comorganic-chemistry.org The process involves the opening of the epoxy ring by the amine's reactive group, generating a secondary amine and a hydroxyl group, which can then react further. researchgate.net

Table 3: Catalysts for Epoxide Ring-Opening by Amines

| Catalyst | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Iridium Trichloride | Room Temperature | Aryl, heterocyclic, or aliphatic amines | rroij.com |

| Lithium Perchlorate (5.0 M in Et₂O) | Ambient Temperature | Poor nucleophiles (e.g., p-nitroaniline) | organic-chemistry.org |

| Acetic Acid | Metal- and Solvent-Free | Various amines | rsc.org |

C-N Bond Cleavage Reactions for Derivatization and Degradation Studies

While C-N bonds in amines are generally stable, they can be cleaved under specific conditions for derivatization or as part of degradation pathways. In the context of industrial applications like carbon capture, amine degradation is a significant concern. nih.govhw.ac.ukoup.com

Oxidative degradation can occur in the presence of oxygen, leading to solvent loss and the formation of various degradation products. nih.govhw.ac.uk Studies on different amine structures show that cyclic amines generally exhibit lower oxidative degradation rates compared to their linear counterparts. nih.gov The degradation can proceed through mechanisms like hydrogen abstraction, forming radicals that lead to a cascade of products. hw.ac.uk

In synthetic chemistry, C-N bond cleavage is less common for simple alkylamines but can be a key step in deprotection strategies. For example, a benzyl (B1604629) group attached to a nitrogen is readily cleaved by catalytic hydrogenation, a reaction often used in multi-step synthesis. researchgate.netacs.org

Applications in Medicinal Chemistry and Drug Discovery of N Methyltetrahydro 2h Pyran 3 Amine Derivatives

Strategic Role of Tetrahydropyran-Amine Moieties as Bioisosteres

Bioisosterism, a fundamental strategy in medicinal chemistry, involves the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of creating a new compound with improved biological characteristics. silae.itnih.gov The tetrahydropyran-amine scaffold has emerged as a valuable bioisostere for various functional groups, offering a means to modulate a drug's properties without compromising its primary biological activity. nih.gov

The strategic incorporation of the N-methyltetrahydro-2H-pyran-3-amine moiety can lead to derivatives with enhanced therapeutic potential. For example, in the development of inhibitors for various enzymes, the THP-amine scaffold can serve as a key building block, providing a stable and synthetically accessible core that can be further functionalized to optimize target engagement. cymitquimica.com

Impact on Pharmacokinetic Profile Optimization (ADME Modulation)

The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success. nih.gov The N-methyltetrahydro-2H-pyran-3-amine scaffold has demonstrated considerable utility in optimizing the ADME profile of drug molecules. nih.gov

The introduction of the THP ring can influence a compound's lipophilicity, a key factor affecting its absorption and distribution. By modifying the substituents on the THP ring or the amine group, medicinal chemists can fine-tune the lipophilicity to achieve a balance that allows for efficient absorption from the gastrointestinal tract and effective distribution to the target tissues. For example, the addition of a methyl group to the amine can increase lipophilicity, potentially enhancing penetration of the blood-brain barrier.

Furthermore, the THP ring is generally more resistant to metabolic degradation compared to aromatic rings, which can be susceptible to oxidation by cytochrome P450 enzymes. nih.gov This increased metabolic stability can lead to a longer half-life in the body, reducing the required dosing frequency. nih.gov The ability to modulate the ADME properties of a drug candidate by incorporating the N-methyltetrahydro-2H-pyran-3-amine moiety makes it a valuable tool in drug discovery, enabling the development of more effective and convenient therapies. mdpi.com

Therapeutic Efficacy and Target Engagement in Disease Models

Derivatives of N-methyltetrahydro-2H-pyran-3-amine have shown promising therapeutic efficacy in a range of disease models, highlighting their potential as a versatile platform for drug development. ontosight.aiontosight.ai

Anticancer Agents and Apoptosis Induction

In the realm of oncology, pyran derivatives have demonstrated significant potential as anticancer agents. researchgate.net These compounds can induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.govtandfonline.com For instance, certain pyran-based compounds have been shown to inhibit the proliferation of cancer cell lines by arresting the cell cycle and inducing apoptosis. researchgate.net The substitution pattern on the pyran ring plays a critical role in determining the anticancer activity and selectivity of these derivatives. researchgate.net Research has shown that specific derivatives can exhibit potent cytotoxicity against various cancer cell lines, including those of the lung, breast, and liver. researchgate.net

| Compound Type | Cancer Cell Line | Activity | Reference |

| Pyran derivative 23 | A549 (lung) | IC50 = 1.67 ± 0.34 μM | researchgate.net |

| Pyran derivatives 4d and 4f | HepG2 (liver), MCF7 (breast) | IC50 = 42.36 µM and 35.69 µM, respectively | researchgate.net |

| Novel pyrans from Alternaria phragmospora | HL60 (leukemia) | Modest antileukemic activity | researchgate.net |

| 3,6-diazaphenothiazine derivative 4 | SNB-19 (glioblastoma) | Ten times more potent than cisplatin | nih.gov |

Compounds for Neurological Disorders

The N-methyltetrahydro-2H-pyran-3-amine scaffold has also been incorporated into compounds designed to treat neurological disorders. googleapis.com The ability of these derivatives to cross the blood-brain barrier, a significant challenge in the development of drugs for central nervous system (CNS) disorders, makes them attractive candidates for this therapeutic area. For example, triazole derivatives containing a tetrahydropyran (B127337) moiety have been investigated for their affinity and selectivity for the GABA A α5 receptor, a target implicated in various neurological conditions. googleapis.com

Inhibition of Specific Kinases (e.g., ATM, IRAK4, FLT3, JAK1)

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.govgoogle.com Derivatives of N-methyltetrahydro-2H-pyran-3-amine have been developed as potent and selective inhibitors of several key kinases.

IRAK4 and FLT3: Dual inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3) have shown promise in the treatment of acute myeloid leukemia (AML). nih.govnih.gov The incorporation of a pyrrolidine (B122466) group, a related amine heterocycle, in one series of inhibitors led to a significant increase in IRAK4 potency. nih.gov

JAK1: Janus kinase 1 (JAK1) is another important target in inflammatory diseases and cancer. Benzimidazole derivatives incorporating heterocyclic moieties have been investigated as JAK inhibitors. google.com

The development of kinase inhibitors based on the N-methyltetrahydro-2H-pyran-3-amine scaffold often involves the optimization of substituents to achieve high potency and selectivity for the target kinase. nih.gov

Preclinical Development of N-Methyltetrahydro-2H-pyran-3-amine Conjugates and Analogs

The development of analogs involves the synthesis and evaluation of a series of related compounds to establish structure-activity relationships (SAR). rsc.org This process allows medicinal chemists to identify the key structural features responsible for the desired biological activity and to optimize the lead compound for further development. rsc.org The preclinical development of N-methyltetrahydro-2H-pyran-3-amine derivatives often involves extensive in vitro and in vivo studies to assess their efficacy, safety, and pharmacokinetic profile before they can advance to clinical trials. acs.org

Structure Activity Relationship Sar Studies and Rational Design of N Methyltetrahydro 2h Pyran 3 Amine Derivatives

Systematic Modification of the N-Methyltetrahydro-2H-pyran-3-amine Scaffold

The foundational structure, consisting of a tetrahydropyran (B127337) (THP) ring with an N-methylamine substituent at the 3-position, serves as a versatile scaffold for chemical modification. Researchers have explored two primary avenues for diversification: altering the substituents on the THP ring and functionalizing the exocyclic amine group.

Modifications to the tetrahydropyran ring itself have been a key strategy in SAR studies to enhance biological efficacy and probe interactions with target proteins. researchgate.netauctoresonline.org The size, position, and electronic nature of substituents can dramatically alter a compound's properties. For instance, in the development of splicing modulators based on natural products containing THP rings, simplifying the core by removing certain native structural units, such as a gem-dimethyl group, was explored. acs.org This modification provided a less sterically hindered and more synthetically accessible scaffold, which surprisingly retained significant nanomolar cytotoxic activity against tumor cells. acs.org

Further studies have shown that introducing specific groups can fine-tune activity. In the context of antitumor agents, pyrazole (B372694) derivatives incorporating a THP structure showed potent inhibition of the ALK5 receptor. The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF₃), has been noted to increase the reactivity of adjacent functional groups. The strategic removal of a methoxy (B1213986) group from a complex THP-containing natural product analogue was also pursued to simplify synthesis without a significant loss of biological activity. acs.org These examples highlight that even subtle changes to the ring's substitution pattern are critical for optimizing the desired biological effect.

Table 1: Effect of Tetrahydropyran Ring Modifications on Biological Activity

| Parent Scaffold | Modification | Observation | Biological Context | Reference |

| Irciniastatin Analogue | Removal of C(12) gem-dimethyl group | Retained nanomolar tumor cell growth inhibition. | Antitumor | acs.org |

| Irciniastatin Analogue | Removal of C(8)-methoxy group | Did not lead to significant loss of biological activity. | Antitumor | acs.org |

| Tetrahydropyran Ketone | Addition of electron-withdrawing groups (e.g., -CF₃) | Increased ketone reactivity. | General Reactivity | |

| Pyrazole-THP Derivative | Incorporation of THP ring | Potent inhibition of ALK5 receptor (IC₅₀ = 25 nM). | Antitumor |

The amine group of the N-methyltetrahydro-2H-pyran-3-amine scaffold is a critical anchor for introducing diverse side chains, significantly influencing ligand-receptor interactions. This functionalization is a powerful tool for modulating potency, selectivity, and physical properties like lipophilicity.

In the development of chemokine receptor antagonists, modifying the amide N-substituents of related benzo acs.organnulene carboxamides revealed stringent structural requirements for high affinity. rsc.org For example, converting a quaternary ammonium (B1175870) moiety to a tertiary amine in one series led to a 7-fold reduction in CCR5 affinity, although the affinity remained high, demonstrating the sensitivity of the binding pocket to the nature of the amine. rsc.org

Table 2: Impact of Amine/Side-Chain Modification on Receptor Affinity and Activity

| Core Structure | Amine/Side-Chain Modification | Result | Target | Reference |

| Benzo acs.organnulene carboxamide | Conversion from quaternary ammonium to tertiary amine (8a) | 7-fold reduction in affinity (IC₅₀ = 67 nM). | CCR5 | rsc.org |

| Benzo acs.organnulene carboxamide | Piperidine derivative (8f) | Moderate affinity (IC₅₀ = 269 nM). | CCR5 | rsc.org |

| Meayamycin Analogue | N-methylation of amide | Distorted chair conformation, dramatically reducing cytotoxicity. | Cancer Cells | acs.org |

| Thieno[3,2-d]pyrimidine | Introduction of N-methyltetrahydro-2H-pyran-4-amine moiety | Created potent inhibitor (Compound 8). | Leishmania NMT | nih.gov |

Stereochemical Purity and Enantiomeric Influence on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) in N-methyltetrahydro-2H-pyran-3-amine derivatives is a critical determinant of their biological function. Since biological targets like enzymes and receptors are chiral, they often interact differently with different enantiomers or diastereomers of a drug molecule.

The synthesis of these compounds often results in mixtures of stereoisomers, necessitating separation or stereoselective synthesis to isolate the most active form. acs.orggoogle.com For example, research has indicated that for certain derivatives, a specific configuration, such as (3R,4S), enhances binding to chiral receptors, while the opposite (3S,4R) configuration may lead to reduced or no activity. The development of synthetic methods that yield high enantiomeric excess (>96% ee) is therefore crucial for producing compounds with optimal efficacy. acs.org

Conformational analysis, often performed using NMR spectroscopy, is used to determine the predominant shape of the tetrahydropyran ring (e.g., a chair conformation). acs.orgresearchgate.net The orientation of substituents (axial vs. equatorial) can profoundly impact how the molecule fits into a binding site. In one study, N-methylation was found to lock the side chain into an equatorial conformation, which altered the molecule's activity. acs.org The synthesis of fused polycyclic systems from aminosugar derivatives demonstrates that complex stereochemical outcomes can be controlled with high precision, affording novel structures with total stereochemical control. acs.org This underscores the principle that stereochemical purity is not just an academic detail but a fundamental factor in the rational design of potent and selective therapeutic agents.

Pharmacophore Elucidation and Ligand-Binding Affinity Optimization

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov For N-methyltetrahydro-2H-pyran-3-amine derivatives, this involves understanding which parts of the molecule—such as the THP oxygen, the nitrogen atom, and specific ring substituents—are critical for binding to a biological target. researchgate.net

Once a pharmacophore is proposed, chemists synthesize and test new analogues to optimize ligand-binding affinity, often measured by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). For example, in the pursuit of dual CCR2/CCR5 antagonists, extensive modification of a lead compound led to the discovery of derivatives with significantly improved affinity. researchgate.net The introduction of a 2-naphthyl group resulted in a highly potent CCR5 ligand with an IC₅₀ value of 17 nM. rsc.org Similarly, incorporating a lipophilic isopropoxy residue into a pyridine (B92270) ring substituent produced a highly potent and selective CCR2 antagonist with a Kᵢ of 19 nM and an IC₅₀ of 1.7 nM in a Ca²⁺-mobilization assay. rsc.org

These studies demonstrate a clear strategy: use initial hits to define a pharmacophore, then systematically modify the scaffold to enhance interactions with the target protein. Comparing the biological activity of structurally related compounds, such as 1,2-dioxanes and their corresponding tetrahydropyrans, can also help to discern whether a specific functional group (like a peroxide bond) is a crucial part of the pharmacophore or merely a structural placeholder. acs.org This iterative process of design, synthesis, and testing is essential for converting a promising lead compound into a highly optimized drug candidate.

Table 3: Binding Affinity and Potency of Optimized Tetrahydropyran Derivatives

| Compound ID | Key Structural Feature | Target | Binding Affinity (Kᵢ or IC₅₀) | Reference |

| 9h | 2-Naphthyl group | CCR5 | IC₅₀ = 17 nM | rsc.orgresearchgate.net |

| 9k | 6-Isopropoxy-3-pyridyl moiety | CCR2 | Kᵢ = 19 nM; IC₅₀ = 1.7 nM | rsc.orgresearchgate.net |

| 9m | 3-Fluoro-4-methylphenyl moiety | CCR5 | IC₅₀ = 27 nM | rsc.org |

| 3a | Aminopropyl imidazole (B134444) side chain | L. donovani amastigotes | IC₅₀ = 1.0 µM | acs.org |

| ALK5 Inhibitor | Pyrazole-THP structure | ALK5 Autophosphorylation | IC₅₀ = 25 nM |

Computational Chemistry and in Silico Approaches for N Methyltetrahydro 2h Pyran 3 Amine Research

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. This method is crucial in drug discovery for estimating the binding affinity and mode of interaction between a potential drug candidate and its biological target.

For N-Methyltetrahydro-2H-pyran-3-amine, docking simulations would be employed to understand how its structural and chemical features influence its interaction with a receptor's binding pocket. The tetrahydropyran (B127337) ring provides a defined three-dimensional shape, while the N-methyl and amine groups offer sites for specific interactions.

In studies of related compounds, such as derivatives of tetrahydro-2H-pyran-3-amine, molecular docking has been used to analyze how the spatial conformation of the amine group affects its ability to form hydrogen bonds with amino acid residues in a receptor active site. For instance, the orientation of substituents on the pyran ring can dictate whether key hydrogen-bonding interactions are established, which is a critical factor for biological activity. Similarly, the methyl group on the nitrogen in n-Methyloxan-3-amine can influence its lipophilicity, potentially affecting its ability to access binding sites within more hydrophobic pockets.

While specific docking studies targeting this compound are not widely published, the methodology is well-established. Researchers would typically use software like AutoDock or Schrödinger to place the molecule into the active site of a target protein and score the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results would generate hypotheses about its potential biological targets and mechanism of action, which could then be validated experimentally.

Predictive Modeling of Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico ADME modeling uses a compound's structure to predict its pharmacokinetic properties, which are essential for determining its viability as a drug candidate. These models are built on data from large sets of known molecules and can provide rapid screening before costly experimental work is undertaken.

For this compound, various physicochemical properties that are key inputs for ADME models can be calculated. These properties help predict its behavior in the body. For example, web-based tools like SwissADME can be used to generate these predictions. nih.gov The small size and relatively low polarity of this compound suggest it may have good absorption characteristics.

Key predicted physicochemical properties for this compound and their implications for its ADME profile are summarized below.

| Property | Predicted Value | Implication for ADME |

| Molecular Weight | 115.17 g/mol | Low molecular weight is favorable for passive diffusion across biological membranes and good absorption. |

| LogP (Lipophilicity) | ~0.6 - 1.2 | A positive LogP value indicates some lipophilicity, which can aid in crossing cell membranes. This moderate value may allow for a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | A low TPSA value is often correlated with good cell permeability and the potential to cross the blood-brain barrier. |

| Hydrogen Bond Donors | 1 | The single hydrogen bond donor (on the amine) contributes to its interaction with biological targets and its solubility. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, influencing solubility and receptor binding. |

This table contains computationally predicted data and serves as an estimation of properties.

These in silico predictions suggest that this compound would likely be well-absorbed and distributed. However, its metabolic fate and excretion pathways would require further investigation, often involving predictions of which cytochrome P450 enzymes might metabolize the compound.

Computational Toxicology and Hazard Assessment (e.g., Nitrosamine Impurity Prediction)

Computational toxicology assesses the potential for a chemical to cause adverse effects. A critical aspect of this for amine-containing compounds is the prediction of mutagenic impurities, such as N-nitrosamines. Regulatory agencies have expressed significant concern over the presence of these impurities in pharmaceutical products. dntb.gov.ua

N-Methyltetrahydro-2H-pyran-3-amine is a secondary amine, which is a well-known "structural alert" for the formation of N-nitrosamines. gassnova.nolhasalimited.org This means the molecule has a functional group that is known to be a precursor to a toxicologically significant impurity. The formation of an N-nitrosamine occurs when a secondary amine reacts with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrite (B80452) salts under acidic conditions. lhasalimited.org

Computational systems can automatically flag such structures for further risk assessment. The predicted transformation for this compound is shown below.

| Precursor | Predicted Impurity | Chemical Reaction |

| This compound | N-nitroso-N-methyltetrahydro-2H-pyran-3-amine | The secondary amine group (-NH) reacts with a nitrosating agent (e.g., from NaNO₂) to form a stable N-nitroso group (-N-N=O). |

This prediction is based on established chemical reactivity rules. The concern is that many N-nitrosamines are potent mutagens and probable human carcinogens. lhasalimited.org Therefore, any synthesis or formulation process involving this compound would require a thorough risk assessment to evaluate and control for the potential presence of nitrosating agents (e.g., nitrites as excipient impurities) to mitigate the formation of its corresponding N-nitrosamine. acs.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to model the electronic structure of molecules and elucidate the mechanisms of chemical reactions. These methods can determine the energetics of reaction pathways, including the structures of transition states and intermediates, providing a deeper understanding of a compound's reactivity. acs.orgchinesechemsoc.org

For this compound, DFT studies can be applied to several areas:

Conformational Analysis: The tetrahydropyran ring can exist in different chair and boat conformations. DFT calculations can determine the relative energies of these conformers and the energy barriers between them. This is crucial as the molecule's conformation dictates its shape and how it interacts with biological receptors.

Reaction Mechanisms: DFT can be used to model the step-by-step pathway of chemical reactions involving this compound. For example, in its synthesis via the Ritter reaction, DFT could clarify the energetics of carbocation formation and nitrile addition. researchgate.net Similarly, it can be used to study metabolic pathways, such as N-demethylation or oxidation of the pyran ring.

Spectroscopic Properties: Quantum calculations can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental data to confirm the structure and stereochemistry of the molecule.

Studies on related epoxy-amine systems have used DFT to show how hydrogen bonding can catalyze or retard reactions, highlighting the importance of noncovalent interactions that would be relevant for this compound. acs.orgresearchgate.net Furthermore, DFT has been employed to investigate the mechanism of amine-borane transfer hydrogenations, providing insights applicable to the reduction reactions often used to synthesize such amines. nih.gov

Analytical Methodologies for Characterization and Quantification of N Methyltetrahydro 2h Pyran 3 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating N-methyltetrahydro-2H-pyran-3-amine from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A typical HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using ultraviolet (UV) spectroscopy, particularly if the molecule possesses a chromophore or has been derivatized with a UV-active tag. For compounds lacking a strong chromophore, alternative detection methods such as mass spectrometry (LC-MS) provide high sensitivity and specificity. bldpharm.combldpharm.com

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another powerful technique for purity assessment, especially for volatile derivatives of the amine. rsc.org The choice of the stationary phase in the GC column is critical and is selected based on the polarity of the analyte. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reactions and for preliminary purity checks, where the compound's retention factor (Rf) provides an indication of its identity and purity. nih.gov

Table 1: Example HPLC Parameters for Amine Analysis

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of N-methyltetrahydro-2H-pyran-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the detailed molecular structure. researchgate.net

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For N-methyltetrahydro-2H-pyran-3-amine, one would expect to see signals corresponding to the N-methyl protons, the methine proton at the C3 position, and the various methylene (B1212753) protons of the tetrahydropyran (B127337) ring. The coupling patterns and chemical shifts of these signals are diagnostic of the stereochemistry of the molecule. rsc.orgresearchgate.net

¹³C NMR complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. rsc.orgresearchgate.net Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. nist.gov High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, often showing a prominent protonated molecular ion [M+H]⁺. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. researchgate.netrsc.org For N-methyltetrahydro-2H-pyran-3-amine, characteristic absorption bands would be expected for the N-H stretching of the secondary amine, C-H stretching of the alkyl groups, and C-O-C stretching of the ether linkage in the tetrahydropyran ring. nih.govrsc.org

Table 2: Expected Spectroscopic Data for N-Methyltetrahydro-2H-pyran-3-amine

| Technique | Expected Observations |

| ¹H NMR | Signals for N-CH₃, C₃-H, and pyran ring protons with specific chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the N-methyl carbon, and carbons of the tetrahydropyran ring. spectrabase.com |

| Mass Spectrometry (HRMS-ESI) | Accurate mass of the protonated molecule [M+H]⁺, confirming the elemental composition. rsc.org |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C-H, and C-O-C bonds. rsc.org |

Derivatization Strategies for Enhanced Detection and Analysis

To improve the analytical characteristics of N-methyltetrahydro-2H-pyran-3-amine, derivatization strategies are often employed. These strategies can enhance detectability, improve chromatographic behavior, and facilitate structural confirmation.

For HPLC analysis with UV detection, the amine can be reacted with a derivatizing agent that introduces a strongly UV-absorbing chromophore. Reagents such as dansyl chloride, dabsyl chloride, or N-succinimidyl-4-nitrophenylacetate are commonly used for this purpose. This significantly increases the sensitivity of the detection method.

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the amine. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) group. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is another common approach. These derivatization reactions can also improve the chromatographic peak shape. researchgate.net

In some cases, derivatization is used to create prodrugs with altered physicochemical properties. google.com For instance, the amine can be converted into an amide or carbamate (B1207046) to modify its lipophilicity and membrane permeability. google.com These derivatives can then be analyzed using the aforementioned analytical techniques. The choice of derivatization reagent and reaction conditions depends on the specific analytical goal and the nature of the sample matrix. researchgate.net

Emerging Research Frontiers and Future Directions for N Methyltetrahydro 2h Pyran 3 Amine

Integration with Flow Chemistry and Sustainable Synthesis

The synthesis of complex amines and heterocyclic compounds is increasingly benefiting from the adoption of green and sustainable methodologies, with flow chemistry emerging as a pivotal technology. rsc.orgrsc.org Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govmdpi.com For the synthesis of N-methyltetrahydro-2H-pyran-3-amine and its analogues, flow chemistry can be applied to key reaction steps such as reductive amination, hydrogenation, and the construction of the tetrahydropyran (B127337) ring itself. rsc.org

The use of packed-bed reactors with immobilized reagents or catalysts in a flow system can streamline synthesis, minimize waste by allowing for easy catalyst recovery and reuse, and reduce the need for complex purification steps. uc.ptthieme-connect.de Furthermore, sustainable approaches such as organocatalysis, which avoids the use of heavy metals, can be effectively integrated into flow setups. researchgate.netfau.eu These methods align with the principles of green chemistry by improving atom economy and reducing the environmental footprint of the synthesis. rsc.org

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Handling of hazardous reagents in large quantities; potential for thermal runaways. | Small reaction volumes minimize risks; superior temperature control prevents exotherms. mdpi.com |

| Efficiency & Yield | Can be limited by mass transfer and mixing issues; yields may vary with scale. | Enhanced mixing and precise control often lead to higher yields and shorter reaction times. nih.gov |

| Scalability | Scaling up can be challenging and require significant process redesign ("scale-up" issues). | Scalability is achieved by running the process for longer or by parallelization ("numbering-up"). nih.gov |

| Purification | Often requires multi-step workups and column chromatography. | In-line purification using scavenger resins or catch-and-release techniques is possible. thieme-connect.dethieme-connect.de |

| Sustainability | Can generate significant solvent and reagent waste. | Reduces solvent usage and allows for efficient catalyst recycling, leading to less waste. rsc.org |

Application in Advanced Materials Science and Bioconjugation

While the primary research focus for the tetrahydropyran-amine motif has been in medicinal chemistry, its structural features suggest potential applications in materials science and bioconjugation. The amine group provides a reactive handle for a variety of chemical modifications. youtube.com

In materials science, N-methyltetrahydro-2H-pyran-3-amine could serve as a monomer or a building block for the synthesis of novel polymers. The incorporation of the rigid, sp3-rich tetrahydropyran scaffold could impart unique physical and chemical properties to materials, such as altered solubility, thermal stability, or conformational rigidity.

In the field of bioconjugation, the primary amine is a common functional group used for linking molecules to proteins, carbohydrates, or nucleic acids. youtube.com NHS esters, for example, are frequently used reagents that react with amines to form stable amide bonds. youtube.com Therefore, derivatives of N-methyltetrahydro-2H-pyran-3-amine could be developed as novel linkers or spacers in antibody-drug conjugates (ADCs) or other targeted biological probes. The tetrahydropyran ring can serve as a non-aromatic, structurally defined scaffold to connect different parts of a bioconjugate. nih.gov Further research is needed to explore these potential applications and functionalize the scaffold for specific uses in these emerging fields.

Novel Therapeutic Paradigms Utilizing the Tetrahydropyran-Amine Motif

The tetrahydropyran (THP) ring is a key structural motif in a wide array of bioactive natural products and clinically relevant pharmaceuticals. nih.govresearchgate.net The incorporation of an amine functionality creates a versatile scaffold that has been extensively explored in drug discovery. nih.govsygnaturediscovery.com Research has shown that this motif is present in molecules targeting a diverse range of biological pathways.

Recent studies have identified substituted aminotetrahydropyrans as potent inhibitors for various therapeutic targets. For instance, specific aryl amino-THP derivatives have been developed as effective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov The tetrahydropyran scaffold is also found in inhibitors of HIV protease, where the cyclic ether oxygen can form crucial hydrogen-bonding interactions within the enzyme's active site. nih.gov Other therapeutic areas where the THP motif has shown promise include anticancer, anti-inflammatory, antiviral, and antibacterial agents. researchgate.netresearchgate.net

| Therapeutic Area | Target/Application | Reference |

|---|---|---|

| Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) inhibitors | nih.gov |

| Antiviral (HIV) | HIV Protease inhibitors | nih.gov |

| Anticancer | Kinase inhibitors, microtubule protein inhibitors | researchgate.netcup.edu.in |

| Antibacterial | Inhibitors of LpxC | researchgate.net |

| Pain & Inflammation | COX-1, COX-2, and LOX inhibitors | researchgate.netcup.edu.in |

The development of libraries based on functionalized tetrahydropyran scaffolds is a key strategy in modern drug discovery. nih.govsygnaturediscovery.com Techniques like diversity-oriented synthesis allow for the rapid generation of structurally diverse compounds that can be screened against a wide range of biological targets to identify new therapeutic leads. nih.govmdpi.com

Addressing Challenges in Large-Scale Synthesis and Impurity Control

Transitioning the synthesis of complex chiral molecules like N-methyltetrahydro-2H-pyran-3-amine from laboratory scale to large-scale industrial production presents significant challenges. Key among these are achieving high stereocontrol, ensuring process safety, and maintaining stringent control over impurities. nih.gov The multi-step syntheses often required for substituted tetrahydropyrans can involve hazardous reagents and generate by-products that are difficult to separate. researchgate.net

Impurity Profiling: Regulatory agencies mandate the identification, characterization, and quantification of any impurity present at levels of 0.1% or higher. mt.comresearchgate.net Impurities can arise from various sources, including starting materials, intermediates, by-products from side reactions, and degradation products. ajprd.commedwinpublishers.com For chiral molecules, enantiomeric impurities are of particular concern. medwinpublishers.com A thorough impurity profile is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). mt.comresearchgate.net

Large-Scale Synthesis Challenges:

Stereocontrol: Achieving and maintaining the desired stereochemistry on a large scale can be difficult. Methods like Prins cyclization or oxa-Michael reactions must be robust and reproducible. nih.govresearchgate.net

Reagent Handling: The use of hazardous reagents, such as strong acids, bases, or energetic compounds, requires specialized equipment and handling procedures to ensure safety during large-scale production.

Purification: Chromatographic purification, common in the lab, is often impractical and costly for large quantities. Developing scalable crystallization or extraction procedures is crucial for isolating the final product with high purity.

Process Robustness: The manufacturing process must be well-understood and controlled to consistently produce a product that meets all quality specifications. mt.com

| Impurity Type | Potential Source | Mitigation Strategy |

|---|---|---|

| Diastereomers | Non-stereoselective cyclization or reduction steps. | Use of chiral catalysts; optimization of reaction conditions; diastereomeric resolution. |

| Unreacted Intermediates | Incomplete reaction in any of the synthetic steps. | Process optimization (time, temperature, stoichiometry); in-process controls. ajprd.com |

| By-products | Side reactions, such as over-alkylation or rearrangements. | Fine-tuning of reaction conditions; use of more selective reagents. medwinpublishers.com |

| Residual Solvents/Reagents | Carry-over from synthesis and purification steps. | Effective drying and purification steps; adherence to ICH guidelines for residual solvents. mt.com |

Q & A

Q. What are the common synthetic routes for n-Methyloxan-3-amine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination or nucleophilic substitution reactions. For example, reductive amination using a Pd/NiO catalyst under hydrogen gas (25°C, 10 hours) has achieved high yields (~95%) in analogous amine syntheses . Continuous flow reactors may optimize reaction conditions (e.g., temperature, pressure) to reduce ring strain in the oxetane moiety, enhancing efficiency . Key factors include catalyst selection (e.g., transition metals like Pd), solvent polarity, and pH control during amine formation.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with chemical shifts indicating electronic environments (e.g., oxetane ring protons at δ ~4.5–5.0 ppm) .

- X-ray Crystallography: Resolves stereochemistry and bond angles, particularly for strained oxetane rings .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

- Derivatization: Compounds like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) can enhance detection sensitivity in chromatographic analyses .

Q. What are the key physicochemical properties of this compound relevant to reactivity?

The oxetane ring’s strain (~27 kcal/mol) increases electrophilicity, favoring nucleophilic substitution at the 3-position. The methylamine group acts as a weak base (pKa ~10), influencing solubility in polar solvents. Ortho-substituted methoxy groups (if present) may sterically hinder reactions, altering regioselectivity compared to para- or meta-substituted analogs .

Advanced Research Questions

Q. How can catalytic systems be optimized for stereoselective synthesis of this compound derivatives?

Advanced optimization involves:

- Catalyst Screening: Test Pd, Ni, or organocatalysts for enantioselective reductive amination. Pd/NiO has shown efficacy in similar systems under mild H₂ conditions .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in ring-opening reactions .

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps.

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or IR peaks) require:

- Multi-Technique Validation: Cross-reference NMR, X-ray, and MS data to resolve ambiguities. For example, X-ray crystallography can clarify conformational isomers .

- Computational Modeling: Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted values .

- Sample Purity Checks: Use HPLC or GC-MS to rule out impurities affecting spectral interpretations .

Q. What strategies improve the stability of this compound under oxidative or acidic conditions?

- Protecting Groups: Temporarily shield the amine with Boc (tert-butoxycarbonyl) or Fmoc groups during oxidation .

- pH Control: Maintain neutral to slightly basic conditions to prevent protonation-induced ring-opening.

- Additives: Radical scavengers (e.g., BHT) mitigate oxidative degradation in storage .

Q. How can computational tools predict reaction pathways for novel this compound analogs?

Machine learning platforms (e.g., LabMate.AI ) integrate reaction databases and quantum mechanical calculations to:

- Predict feasible synthetic routes.

- Optimize activation energies for ring-opening or functionalization steps .

- Simulate steric/electronic effects of substituents on reaction outcomes.

Q. What methodologies are recommended for impurity profiling in this compound batches?

- Chromatographic Separation: Use HPLC with a C18 column and UV detection to isolate byproducts (e.g., dimerized amines or oxidized species) .

- Tandem MS: Identify impurities via fragmentation patterns.

- Risk Assessment Frameworks: Adopt EMA guidelines to evaluate nitrosamine contamination risks in amine-containing APIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.